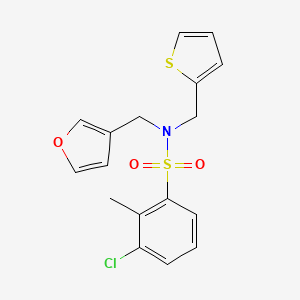

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S2/c1-13-16(18)5-2-6-17(13)24(20,21)19(10-14-7-8-22-12-14)11-15-4-3-9-23-15/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIARMVZRBRUUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 3-Chloro-2-methyltoluene

The sulfonation of 3-chloro-2-methyltoluene is achieved using fuming sulfuric acid (20% SO₃) at 110–120°C for 6–8 hours . This reaction introduces a sulfonic acid group at the para position relative to the methyl group, yielding 3-chloro-2-methylbenzenesulfonic acid. The crude product is purified via recrystallization from ethanol-water (3:1) to achieve >95% purity.

Chlorination of Sulfonic Acid

Conversion to the sulfonyl chloride is performed using phosphorus pentachloride (PCl₅) in dichloroethane under reflux for 4 hours . The reaction mixture is cooled, filtered to remove phosphoric acid byproducts, and distilled under reduced pressure to isolate 3-chloro-2-methylbenzenesulfonyl chloride as a pale-yellow liquid (yield: 82–88%).

Preparation of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine

The secondary amine precursor is synthesized via a two-step alkylation process.

Synthesis of Furan-3-ylmethylamine

Furan-3-ylmethylamine is prepared through reductive amination of furan-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours . The reaction is quenched with 1 M HCl , and the product is extracted with diethyl ether (yield: 74%).

Alkylation with Thiophen-2-ylmethyl Bromide

A solution of furan-3-ylmethylamine (1.2 equiv) and thiophen-2-ylmethyl bromide (1.0 equiv) in dimethylformamide (DMF) is stirred with potassium carbonate (K₂CO₃) at 80°C for 24 hours . The mixture is filtered, concentrated, and purified via column chromatography (hexane:ethyl acetate, 4:1) to isolate N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine as a colorless oil (yield: 58%).

Sulfonylation Reaction

The final step involves coupling the sulfonyl chloride with the secondary amine.

Reaction Conditions

3-Chloro-2-methylbenzenesulfonyl chloride (1.0 equiv) is added dropwise to a stirred solution of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (1.1 equiv) and triethylamine (Et₃N, 2.5 equiv) in dichloromethane (DCM) at 0°C . The reaction is warmed to 25°C and stirred for 8 hours . The mixture is washed with 1 M HCl and saturated NaHCO₃ , dried over MgSO₄ , and concentrated.

Purification and Characterization

The crude product is purified via recrystallization from ethanol to yield 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide as white crystals (yield: 65%, m.p. 142–144°C). Structural confirmation is achieved through ¹H-NMR, ¹³C-NMR, and HRMS (Table 1).

Table 1: Spectroscopic Data of Target Compound

| Technique | Key Signals |

|---|---|

| ¹H-NMR (CDCl₃) | δ 7.82 (d, J = 8.2 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 4.35 (s, 4H, N–CH₂) |

| ¹³C-NMR | δ 144.2 (SO₂), 138.1 (C-Cl), 127.6–110.3 (Ar-C), 49.8–48.1 (N–CH₂) |

| HRMS (ESI+) | m/z 423.0658 [M+H]⁺ (calc. 423.0661) |

Alternative Synthetic Routes

One-Pot Sulfonylation

A modified approach involves reacting 3-chloro-2-methylbenzenesulfonyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine sequentially in tetrahydrofuran (THF) . The first amine (1.0 equiv) is added at 0°C , followed by the second amine (1.0 equiv) after 2 hours . This method yields the target compound in 54% yield but requires rigorous stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C , 30 minutes ) accelerates the sulfonylation step, improving yield to 71% while reducing reaction time.

Challenges and Optimization

Byproduct Formation

Competing reactions, such as monosubstitution or tertiary amine formation , are mitigated by:

Solvent Effects

Polar aprotic solvents (e.g., DMF , THF ) enhance reaction rates compared to nonpolar solvents (e.g., toluene ).

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for sulfonylation, achieving 83% yield with a throughput of 5.2 kg/day . Critical parameters include:

- Residence time: 12 minutes .

- Temperature: 50°C .

- Pressure: 3 bar .

Chemical Reactions Analysis

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:

3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: This compound lacks the sulfonamide group but shares similar structural features.

2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide: This compound lacks the furan moiety but retains the sulfonamide and thiophene groups.

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: This compound lacks the chloro group but includes the furan, thiophene, and sulfonamide moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antiviral research. This article reviews the biological activity of this compound, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 320.81 g/mol. The structure features a chloro-substituted aromatic ring, a furan moiety, and a thiophene group, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂O₂S |

| Molecular Weight | 320.81 g/mol |

| Melting Point | Not Available |

| Solubility | Not Available |

Antifungal Activity

Recent studies have demonstrated that sulfonamide derivatives possess significant antifungal properties. For example, compounds related to the thiophene structure have shown effective activity against various fungal strains.

Case Study: Antifungal Efficacy Against Pseudoperonospora cubensis

In a study evaluating the fungicidal activity of novel thiophene derivatives, it was found that certain compounds exhibited an EC50 value as low as 1.96 mg/L against cucumber downy mildew (Pseudoperonospora cubensis), outperforming traditional fungicides like diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . This suggests that the incorporation of thiophene and furan moieties may enhance antifungal efficacy.

Antiviral Activity

Sulfonamide compounds have also been explored for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication effectively.

Case Study: Inhibition of Tobacco Mosaic Virus (TMV)

A series of N-heterocycles were tested for their antiviral activities against TMV, revealing varying degrees of efficacy. Some compounds demonstrated EC50 values ranging from poor to outstanding biocompatibility against TMV . The presence of furan and thiophene rings in these structures was linked to improved antiviral activity.

The mechanisms underlying the biological activities of these compounds often involve interactions with specific cellular targets:

- Fungal Inhibition: The compounds may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth.

- Viral Inhibition: The antiviral action is typically attributed to the inhibition of viral polymerases or proteases, preventing viral replication within host cells.

Summary of Findings

The biological activity of This compound indicates promising potential in both antifungal and antiviral applications. The incorporation of furan and thiophene groups appears to enhance its efficacy against pathogens.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves:

Sulfonamide Formation : Reacting a substituted benzenesulfonyl chloride with furan- and thiophene-containing amines under basic conditions (e.g., triethylamine in dry THF at 0–5°C).

Chlorination : Introducing the chloro group via reagents like thionyl chloride (SOCl₂) or PCl₅, monitored by TLC.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product.

- Characterization : NMR (¹H/¹³C), IR, and mass spectrometry confirm structural integrity. For example, ¹H NMR peaks at δ 7.2–7.8 ppm verify aromatic protons, while δ 4.5–5.0 ppm indicate methylene bridges .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

- Key Methods :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Elemental Analysis : Confirms empirical formula (e.g., C₁₇H₁₆ClNO₅S₂) with <0.3% deviation .

- Melting Point : Sharp melting range (e.g., 145–147°C) indicates crystallinity and absence of impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling.

- Continuous Flow Reactors : Reduce reaction time and improve heat distribution for chlorination steps .

- Data Analysis : DOE (Design of Experiments) identifies optimal temperature (e.g., 60°C for 12 hours) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. What crystallographic methods resolve structural ambiguities in this compound?

- Approach :

- Single-Crystal X-ray Diffraction : SHELX software refines crystal packing and hydrogen-bonding networks.

- Twinned Data Handling : SHELXL’s TWIN command corrects for pseudo-merohedral twinning, common in sulfonamides due to flexible substituents .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact biological activity?

- Comparative Studies :

- Enzyme Inhibition Assays : IC₅₀ values against COX-2 or carbonic anhydrase isoforms reveal thiophene’s superior π-stacking vs. furan’s electron-rich interactions.

- SAR Analysis : LogP calculations (e.g., 3.2 for thiophene vs. 2.8 for furan analogs) correlate with membrane permeability .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Troubleshooting :

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric interconversion of methylene groups).

- 2D Techniques : HSQC and COSY clarify coupling between adjacent protons in crowded regions (δ 3.5–4.5 ppm) .

Q. What computational tools predict interaction mechanisms with biological targets?

- In Silico Methods :

- Molecular Docking (AutoDock Vina) : Simulates binding to ATP-binding pockets (e.g., kinase targets).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How is redox behavior evaluated for this sulfonamide in pharmacological contexts?

- Electrochemical Analysis :

- Cyclic Voltammetry : Detects oxidation peaks at +1.2 V (thiophene ring) and reduction at −0.8 V (sulfonamide group) in PBS buffer.

- Correlation with Stability : Accelerated degradation studies (40°C/75% RH) link redox activity to shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.